S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine
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Overview
Description
S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine is a complex organic compound characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a sulfonyl sulfimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine typically involves the reaction of 4-(1-pyrrolidinyl)phenyl trifluoromethyl sulfone with appropriate reagents under controlled conditions. One common method involves the use of visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction is carried out under photoredox catalyst-free conditions, utilizing visible light to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly involving the trifluoromethyl and sulfonyl groups.
Oxidation and Reduction: The presence of the sulfonyl group allows for potential oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiophenols, which can react with the trifluoromethyl group under visible light irradiation.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used to modify the sulfonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, S-trifluoromethylation of thiophenols results in the formation of S-trifluoromethylated thiophenols .
Scientific Research Applications
S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine involves its interaction with molecular targets through its functional groups. The trifluoromethyl and sulfonyl groups can participate in various binding interactions with biological molecules, potentially affecting pathways involved in disease processes. The pyrrolidine ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Trifluoromethyl Sulfones: Compounds like trifluoromethyl phenyl sulfone are similar in terms of the trifluoromethyl and sulfonyl groups.
Uniqueness
S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyrrolidine ring and the trifluoromethyl sulfonyl sulfimine moiety sets it apart from other compounds with similar individual features.
Properties
IUPAC Name |
(NE)-1,1,1-trifluoro-N-[(4-pyrrolidin-1-ylphenyl)-(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O2S2/c13-11(14,15)23(19-24(21,22)12(16,17)18)10-5-3-9(4-6-10)20-7-1-2-8-20/h3-6H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEXXKSTYGQKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)S(=NS(=O)(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/S(=N\S(=O)(=O)C(F)(F)F)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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